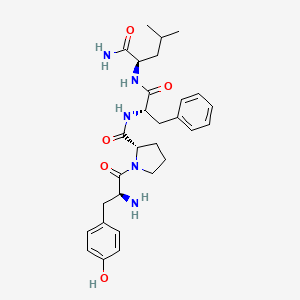![molecular formula C11H14N2 B14412519 4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline CAS No. 86215-70-5](/img/structure/B14412519.png)
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline is a complex organic compound featuring a bicyclic structure with a nitrogen atom integrated into the ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline typically involves the construction of the 3-azabicyclo[3.1.0]hexane core followed by functionalization to introduce the aniline group. One common approach is the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of various 3-azabicyclo[3.1.0]hexane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods to industrial levels.
化学反応の分析
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aniline ring.
科学的研究の応用
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: The compound’s derivatives are explored for use in materials science and as intermediates in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. For example, derivatives of this compound have been studied as inhibitors of enzymes like Janus kinase (JAK) and tyrosine kinase 2 (TYK2), which are involved in inflammatory and immune responses .
類似化合物との比較
Similar Compounds
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic featuring a 3-azabicyclo[3.1.0]hexane core.
Duocarmycin: A group of cytotoxic compounds with structural similarities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a pharmacophore make it a valuable compound for research and development.
特性
CAS番号 |
86215-70-5 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC名 |
4-(3-azabicyclo[3.1.0]hexan-1-yl)aniline |
InChI |
InChI=1S/C11H14N2/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7,12H2 |
InChIキー |
GBODONMTBTXSFJ-UHFFFAOYSA-N |
正規SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


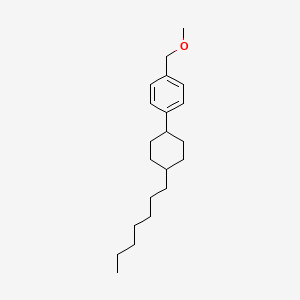

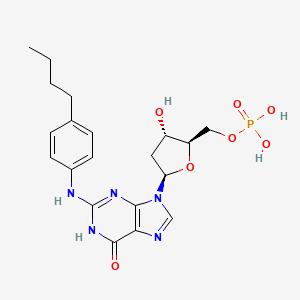
![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
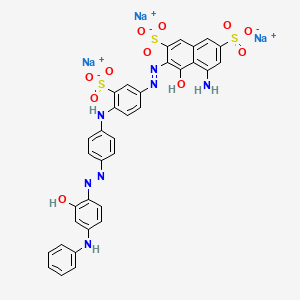
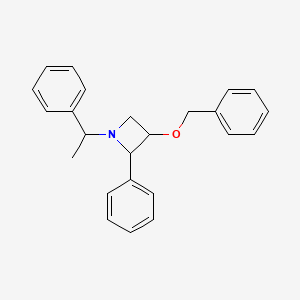
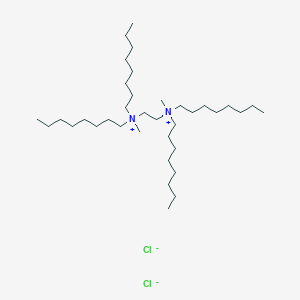
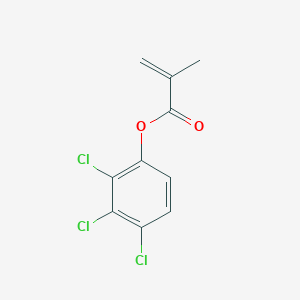
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
